Lup-20(29)-Ene-3bate,23-Diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

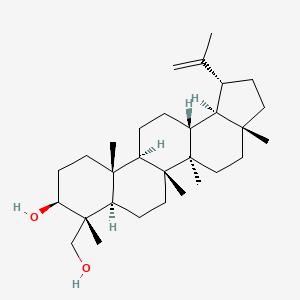

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24-,25+,26+,27-,28-,29+,30+/m0/s1 |

InChI Key |

RFCPTXGFYWKJJB-VKUYLFACSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Isolation Methodologies of Lup 20 29 Ene 3beta,23 Diol

Chromatographic and Other Purification Strategies for Lup-20(29)-ene-3beta,23-Diol

The isolation of Lup-20(29)-ene-3beta,23-diol from the methanolic extract of Hygrophila schulli is achieved through repeated chromatographic separation and purification processes. banglajol.info While the specific, detailed parameters for the purification of this exact diol are not extensively published, the general strategies for separating lupane-type triterpenoids from plant extracts are well-established and provide a framework for its purification.

These methods typically involve a combination of different chromatographic techniques to achieve a high degree of purity. The process generally begins with column chromatography, often using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute the compounds from the column. For instance, a common solvent system starts with a non-polar solvent like n-hexane or petroleum ether and gradually introduces a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. proquest.combioline.org.br This initial separation helps to fractionate the crude extract based on the polarity of the constituent compounds.

Further purification is often accomplished using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, with a C18 column, is frequently employed for the final separation of triterpenoids. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. banglajol.info The selection of the precise chromatographic conditions is critical for the successful isolation of the target compound.

The table below outlines a representative set of chromatographic parameters that are commonly used in the purification of lupane-type triterpenoids and are applicable to the isolation of Lup-20(29)-ene-3beta,23-diol.

| Parameter | Value/Description | Reference |

| Initial Extraction Solvent | Methanol | banglajol.info |

| Column Chromatography (Stationary Phase) | Silica gel | proquest.com |

| Column Chromatography (Mobile Phase) | Gradient elution with petroleum ether/dichloromethane or n-hexane/ethyl acetate | proquest.combioline.org.br |

| High-Performance Liquid Chromatography (HPLC) Column | Reversed-phase C18 | banglajol.info |

| HPLC Mobile Phase | Acetonitrile/Water gradient | banglajol.info |

| Detection | UV or Mass Spectrometry (MS) | banglajol.info |

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of Lup 20 29 Ene 3beta,23 Diol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of triterpenoids. It serves two primary functions: assessing the purity of an isolated compound and performing quantitative analysis to determine its concentration in a sample, such as a plant extract.

For Lup-20(29)-ene-3β,23-diol, an HPLC method would be developed to separate it from other structurally similar compounds and matrix components. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724), methanol, and water. Due to the absence of a strong chromophore in its core structure, detection is often performed at low UV wavelengths (around 200-210 nm) or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Method validation is crucial for quantitative applications to ensure accuracy, precision, linearity, and sensitivity. While specific validated HPLC methods for the quantitative determination of Lup-20(29)-ene-3β,23-diol are not extensively detailed in currently available literature, the general parameters would be established based on the compound's physicochemical properties.

Table 1: Representative HPLC Method Parameters for Triterpenoid (B12794562) Analysis (Note: Specific data for Lup-20(29)-ene-3β,23-diol is not available in published literature; this table represents a typical configuration.)

| Parameter | Typical Value/Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis Detector (at ~205 nm) or ELSD/CAD |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 35 °C |

| Retention Time | Compound-specific; to be determined experimentally |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques like IR and UV-Vis provide critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of chemical bonds within a molecule. For Lup-20(29)-ene-3β,23-diol, the IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H (hydroxyl) stretching vibrations from the two alcohol groups. The spectrum would also show C-H stretching and bending vibrations for the sp³ (alkane) and sp² (alkene) carbons of the lupane (B1675458) skeleton. Specifically, the exocyclic methylene (B1212753) group (C=CH₂) at position 20(29) would exhibit a characteristic C=C stretching absorption around 1640 cm⁻¹ and an out-of-plane C-H bending vibration near 883 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly conjugated π-systems. Triterpenoids of the lupane family that lack extensive conjugation, such as Lup-20(29)-ene-3β,23-diol, are not expected to show strong absorption in the standard 200-400 nm UV range. The isolated double bond at position 20(29) constitutes a non-conjugated chromophore, which typically results in a weak absorption or an end-absorption peak at the lower end of the UV spectrum (below 220 nm). This characteristic helps differentiate it from other triterpenoids that may contain conjugated systems and thus absorb light at longer wavelengths.

Table 2: Expected Spectroscopic Data for Lup-20(29)-ene-3β,23-diol (Note: This data is based on characteristic absorption values for the identified functional groups, as specific experimental spectra for this compound are not widely published.)

| Spectroscopy | Functional Group | Expected Absorption Region |

|---|---|---|

| IR | Hydroxyl (O-H stretch) | ~3400 cm⁻¹ (broad) |

| IR | Alkene (C=C stretch) | ~1640 cm⁻¹ |

| IR | Alkene (=C-H bend) | ~883 cm⁻¹ |

| UV-Vis | Non-conjugated alkene (C=C) | < 220 nm (λmax) |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. The technique involves directing X-rays onto a single, high-quality crystal of the substance. The resulting diffraction pattern can be mathematically analyzed to build a precise map of the atomic positions in the crystal lattice.

For Lup-20(29)-ene-3β,23-diol, this analysis would unequivocally confirm the pentacyclic lupane structure and the specific spatial orientation (beta) of the hydroxyl group at C-3 and the configuration of the hydroxymethyl group at C-23.

This section is designated as "if applicable" because the ability to perform X-ray crystallography is entirely dependent on the successful growth of a suitable single crystal of the compound. Many complex natural products, including triterpenoids, can be challenging to crystallize. Currently, there are no publicly available reports of a successful single-crystal X-ray diffraction analysis for Lup-20(29)-ene-3β,23-diol. Therefore, while it remains the gold standard for structural determination, its application to this specific compound has not yet been documented in the scientific literature.

Table 3: X-ray Crystallography Status for Lup-20(29)-ene-3β,23-diol

| Parameter | Status |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Publication Status | No published crystallographic data found |

Structure Activity Relationship Sar Studies of Lup 20 29 Ene 3beta,23 Diol and Its Modified Analogues

Impact of Hydroxyl Group Position and Stereochemistry on Biological Activities

The number, position, and orientation of hydroxyl (-OH) groups on the lupane (B1675458) skeleton are critical determinants of the biological profile of these triterpenoids. The comparison between Lup-20(29)-ene-3beta,23-diol and its isomers reveals the nuanced influence of these functional groups.

Lup-20(29)-ene-3beta,23-diol, a naturally occurring triterpene, has demonstrated anti-tumor properties. medchemexpress.com Its activity is often compared with that of its more extensively studied isomer, Lup-20(29)-ene-3beta,28-diol (Betulin) . Betulin (B1666924) is a readily available precursor for many semisynthetic derivatives and exhibits a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. evitachem.comresearchgate.net The primary structural difference lies in the location of the second hydroxyl group. In Lup-20(29)-ene-3beta,23-diol, it is at the C-23 position, whereas in betulin, it is at C-28. This seemingly minor change can significantly impact how the molecule interacts with biological targets. For instance, the C-28 hydroxyl group in betulin is a primary alcohol, which can be readily oxidized to a carboxylic acid to form betulinic acid, a compound with potent anti-HIV and antineoplastic activities. nih.govhebmu.edu.cn

Another relevant isomer is Lup-20(29)-ene-2alpha,3beta-diol . This compound, with hydroxyl groups at the C-2 and C-3 positions, has been isolated from various plants and exhibits anticancer, antimicrobial, and anti-inflammatory properties. medchemexpress.comchemicalbook.com The presence of vicinal diols (hydroxyl groups on adjacent carbons) in the A-ring, as seen in Lup-20(29)-ene-2alpha,3beta-diol, can influence its polarity and hydrogen bonding capacity, thereby altering its interaction with cellular membranes and protein targets. Studies have shown it can induce apoptosis in cancer cells through mitochondrial pathways.

The isomer Lup-20(29)-ene-3,16-diol (Glochidiol) is noted for its anti-inflammatory effects. The placement of a hydroxyl group at C-16 introduces a different spatial arrangement of the hydrophilic group, likely leading to interactions with different biological targets compared to isomers with hydroxyl groups on the A-ring or at C-28.

The stereochemistry of these hydroxyl groups is also paramount. The beta-orientation of the hydroxyl group at C-3 is a common feature in many bioactive lupane triterpenoids and is considered important for their activity. frontiersin.org Any change in this configuration can lead to a significant loss of potency.

| Compound | Hydroxyl Group Positions | Reported Biological Activities |

|---|---|---|

| Lup-20(29)-ene-3beta,23-diol | 3β, 23 | Antitumor medchemexpress.com |

| Lup-20(29)-ene-3beta,28-diol (Betulin) | 3β, 28 | Anti-inflammatory, Antiviral, Anticancer evitachem.comresearchgate.net |

| Lup-20(29)-ene-2alpha,3beta-diol | 2α, 3β | Anticancer, Antimicrobial, Anti-inflammatory medchemexpress.comchemicalbook.com |

| Lup-20(29)-ene-3,16-diol (Glochidiol) | 3, 16 | Anti-inflammatory |

Role of the Isopropenyl Moiety at C-20 in Pharmacological Profiles

Research has indicated that modifications to the isopropenyl group can drastically alter biological activity. For example, oxidation of this group to a carbonyl function has been shown to enhance the apoptosis-inducing activity of some lupane derivatives against cancer cells. nih.gov This suggests that the electronic and steric properties of the substituent at C-20 are crucial for cytotoxicity.

Furthermore, the isopropenyl group can serve as a synthetic handle for the introduction of various functional groups, allowing for the creation of novel derivatives with potentially improved pharmacological profiles. For instance, the addition of moieties like 1,2,3-triazoles to the isopropenyl fragment has been explored to develop new compounds for pharmacological screening. researchgate.net

Effects of Chemical Derivatization on Efficacy, Selectivity, and Mechanism of Action

Chemical derivatization is a key strategy to enhance the therapeutic potential of natural products like Lup-20(29)-ene-3beta,23-diol. nih.gov Modifications are typically aimed at improving solubility, bioavailability, potency, and selectivity, as well as elucidating the mechanism of action.

Common derivatization strategies for lupane triterpenoids include:

Esterification and Etherification: Modification of the hydroxyl groups through esterification or etherification can alter the lipophilicity and, consequently, the pharmacokinetic properties of the parent compound. Acyl derivatives of lupane triterpenoids have shown significant anti-HIV and antitumor activities. nih.gov

Oxidation: Oxidation of the hydroxyl groups to ketones or carboxylic acids can lead to compounds with different biological activities. As mentioned earlier, the oxidation of betulin at C-28 to betulinic acid is a classic example of how this modification can yield a more potent compound. hebmu.edu.cn

Introduction of Nitrogen-Containing Moieties: The incorporation of nitrogen-containing functional groups, such as amines, amides, or heterocyclic rings, can introduce new hydrogen bonding capabilities and charge interactions, potentially leading to enhanced and more specific binding to biological targets. researchgate.netresearchgate.net For example, the synthesis of A-azepano-lupane derivatives has resulted in compounds with remarkable cytotoxic activity against various cancer cell lines. researchgate.net

Glycosylation: The attachment of sugar moieties can improve the water solubility and pharmacokinetic profile of triterpenoids, potentially leading to better drug delivery and targeting.

These chemical modifications can influence not only the efficacy but also the selectivity and mechanism of action. A derivative might exhibit a stronger affinity for a specific enzyme or receptor, or it could engage a different cellular pathway altogether compared to the parent compound.

| Modification Type | Example | Impact on Biological Activity |

|---|---|---|

| Esterification | Acyl derivatives | Enhanced anti-HIV and antitumor activities nih.gov |

| Oxidation | Betulin to Betulinic Acid | Increased anti-HIV and antineoplastic potency hebmu.edu.cn |

| Nitrogen Introduction | A-azepano derivatives | Potent cytotoxicity against cancer cells researchgate.net |

| Modification of Isopropenyl Group | Introduction of 1,2,3-triazoles | Creation of novel compounds for pharmacological screening researchgate.net |

Computational Chemistry and Molecular Docking Simulations for Ligand-Target Interactions

In recent years, computational chemistry and molecular docking simulations have become indispensable tools in drug discovery and for understanding the SAR of bioactive compounds. nih.gov These in silico methods allow researchers to predict and visualize how a ligand, such as Lup-20(29)-ene-3beta,23-diol or its analogues, binds to the active site of a specific protein target.

Molecular docking studies can:

Identify Potential Biological Targets: By screening a library of derivatives against various protein structures, it is possible to identify potential molecular targets responsible for the observed biological activities.

Predict Binding Affinity and Conformation: Simulations can estimate the binding energy and predict the most stable conformation of the ligand within the protein's binding pocket. This information is crucial for understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern binding.

Guide Rational Drug Design: The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a simulation reveals an unoccupied pocket in the active site, a chemist can design a new analogue with a functional group that can occupy that space and form additional favorable interactions.

Elucidate Mechanism of Action: By identifying the specific residues involved in the ligand-protein interaction, molecular docking can provide clues about the compound's mechanism of action at a molecular level.

For lupane triterpenoids, molecular docking has been used to study their interactions with various targets, including enzymes involved in cancer and inflammation. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of developing more effective and targeted therapies based on the Lup-20(29)-ene-3beta,23-diol scaffold.

Challenges and Future Directions in Lup 20 29 Ene 3beta,23 Diol Research

Strategies for Overcoming Bioavailability Limitations in Preclinical Development

A significant obstacle in the preclinical development of Lup-20(29)-ene-3beta,23-diol and other pentacyclic triterpenes is their low oral bioavailability. nih.govmdpi.com This limitation stems from their inherent hydrophobicity and poor water solubility, which hinders their absorption in the gastrointestinal tract. nih.govmdpi.com

Several strategies are being explored to enhance the bioavailability of these compounds:

Chemical Modifications: Researchers are synthesizing derivatives of betulin (B1666924) and betulinic acid to improve their solubility and absorption. mdpi.comresearchgate.net This includes creating esters, triazole hybrids, and other modifications at various positions on the triterpene skeleton. mdpi.comnih.govnih.gov

Formulation Technologies: The design of novel drug delivery systems is a key focus. Approaches such as micelles, liposomes, and nanoparticles are being investigated to encapsulate triterpenes, thereby increasing their solubility and stability. nih.govmdpi.com Self-assembling nanostructures of pentacyclic triterpenoids are also being explored as a method to enhance water solubility and bioavailability without the need for additional carriers. nih.gov

Influence of Diet: Studies have shown that the presence of fat can enhance the absorption of lipophilic compounds like triterpenes. nih.gov This suggests that co-administration with high-fat meals could be a simple yet effective strategy to improve bioavailability. nih.gov

These approaches, often used in combination, aim to improve the pharmacokinetic profile of Lup-20(29)-ene-3beta,23-diol, ensuring that therapeutically relevant concentrations can be achieved in target tissues. researchgate.net

Exploration of Novel Therapeutic Applications in Various Disease Models

While research on Lup-20(29)-ene-3beta,23-diol is still emerging, the broader class of lupane-type triterpenes, particularly betulinic acid and its derivatives, has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound as well. nih.govscholarsresearchlibrary.combvsalud.org

Current and potential areas of investigation include:

Anticancer Activity: Betulinic acid and its derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including melanoma, neuroblastoma, lung, colon, prostate, and breast cancer. nih.govscholarsresearchlibrary.comfoodstruct.com They are known to induce apoptosis (programmed cell death) in cancer cells, often without affecting normal cells. scholarsresearchlibrary.com The anti-tumor activity of (3β,4α)-Lup-20(29)-ene-3,23-diol has also been noted. medchemexpress.com

Anti-HIV Properties: Betulinic acid derivatives have shown promise as anti-HIV agents, with some compounds inhibiting viral entry and replication. nih.govfoodstruct.com

Anti-inflammatory Effects: Betulinic acid possesses anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. nih.gov

Antimicrobial and Antimalarial Activity: In vitro studies have indicated that betulinic acid has activity against certain microbes and malarial parasites. nih.gov

Future research will likely focus on evaluating Lup-20(29)-ene-3beta,23-diol in these and other disease models to determine its specific therapeutic potential.

Development of Sustainable Production Methods (e.g., metabolic engineering, synthetic biology)

The low abundance of many valuable triterpenoids in their natural plant sources presents a significant challenge for their large-scale production. nih.gov To address this, researchers are turning to metabolic engineering and synthetic biology to develop sustainable and cost-effective production methods. nih.govnih.gov

Key strategies in this area include:

Metabolic Engineering of Plants: This involves modifying the metabolic pathways of plants to increase the production of desired triterpenoids. nih.gov

Heterologous Production in Microorganisms: A promising approach involves transferring the genetic pathways for triterpenoid (B12794562) synthesis into microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govacs.org These microorganisms can then be cultivated in large-scale fermenters to produce the target compounds.

Synthetic Biology and Combinatorial Biosynthesis: Synthetic biology tools allow for the creation of novel triterpenoid structures by combining genes from different organisms or through directed enzyme evolution. nih.gov This can lead to the generation of new compounds with enhanced biological activities.

These advanced biotechnological approaches hold the key to a sustainable and scalable supply of Lup-20(29)-ene-3beta,23-diol and other valuable triterpenoids for research and potential commercialization. nih.govbibliotekanauki.pl

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanism Elucidation

Understanding the precise molecular mechanisms by which Lup-20(29)-ene-3beta,23-diol exerts its biological effects is crucial for its development as a therapeutic agent. The integration of "omics" technologies is becoming increasingly important in this endeavor. nih.gov

Genomics and Transcriptomics: These technologies can identify the genes and gene expression patterns that are altered in response to treatment with the compound. nih.govnih.gov This can provide clues about the cellular pathways and signaling networks that are targeted.

Proteomics: By analyzing changes in the protein landscape of cells, proteomics can reveal the specific proteins that interact with the compound or are affected by its activity.

Metabolomics: This approach provides a snapshot of the metabolic changes that occur within a cell or organism following exposure to the compound, offering insights into its metabolic fate and effects on cellular metabolism. nih.govnih.gov

By combining data from these different omics platforms, researchers can build a comprehensive picture of the compound's mechanism of action, paving the way for more targeted and effective therapeutic applications. hilarispublisher.comnih.gov

Collaborative Research Frameworks for Accelerating Discovery and Translation

The journey of a natural product from initial discovery to clinical application is a long and complex process that requires a multidisciplinary and collaborative effort. tue.nlnih.govresearchgate.net Establishing robust research frameworks is essential to accelerate the discovery and translation of promising compounds like Lup-20(29)-ene-3beta,23-diol.

Key components of such frameworks include:

Public-Private Partnerships: Collaborations between academic research institutions, government agencies (like the National Cancer Institute's Program for Natural Products Discovery), and pharmaceutical companies can provide the necessary resources and expertise to advance natural product research. hilarispublisher.comcancer.gov

International Consortia: International research networks facilitate the sharing of knowledge, resources, and biological materials from diverse ecosystems, fostering a global approach to natural product discovery. hilarispublisher.com

Transdisciplinary Workshops and Working Groups: Bringing together experts from various fields—including chemistry, biology, pharmacology, and clinical medicine—can help to address the multifaceted challenges of natural product research and ensure that preclinical findings are more likely to translate into successful clinical outcomes. tue.nlnih.govuiowa.edu

Q & A

Q. What methodologies are recommended for isolating Lup-20(29)-ene-3β,23-diol from plant sources?

To isolate this triterpene, researchers should use sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation via NMR (¹H, ¹³C, DEPT, COSY) and mass spectrometry is critical to verify purity and identity. For example, Combretum leprosum-derived analogs were isolated using silica gel chromatography and characterized via spectroscopic methods .

Q. How can researchers confirm the structural identity of Lup-20(29)-ene-3β,23-diol?

Key steps include:

- Spectroscopic analysis : ¹H/¹³C NMR to identify proton and carbon environments, including olefinic signals for the lupene skeleton.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M−H]− ions).

- X-ray crystallography : If crystallizable, this provides unambiguous structural resolution. Comparative analysis with published data for related lupane triterpenes is essential to validate findings .

Q. What are the key considerations for designing dose-response studies for this compound?

- Range selection : Base doses on cytotoxicity assays (e.g., IC₅₀ values from MTT tests on mammalian cells).

- Statistical power : Use at least three biological replicates and non-linear regression models (e.g., log-dose vs. response).

- Controls : Include vehicle-only and positive controls (e.g., amphotericin B for antiparasitic studies). Refer to in vitro toxicity protocols from studies on similar compounds, which reported >80% cell viability at therapeutic concentrations .

Advanced Research Questions

Q. What in vivo experimental models are appropriate for evaluating the anti-parasitic efficacy of Lup-20(29)-ene-3β,23-diol?

- Animal models : Use BALB/c mice infected with Leishmania braziliensis for cutaneous leishmaniasis studies.

- Parasite load quantification : qPCR targeting parasite kinetoplast DNA or limiting dilution assays.

- Histopathology : Assess healing responses (e.g., collagen deposition, inflammatory infiltrate) via H&E staining. A 2022 study demonstrated reduced parasite burden (≥70%) and enhanced wound healing in mice treated with a lupane-derived cream .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Discrepancies often arise from:

- Bioavailability : Poor solubility or metabolic instability in vivo. Use pharmacokinetic studies (e.g., HPLC-MS plasma profiling) to assess compound stability.

- Model limitations : Ensure in vitro models (e.g., macrophage infections) reflect in vivo immune dynamics.

- Data normalization : Express results as % reduction relative to controls and apply multivariate statistical tests (ANOVA with post-hoc correction) .

Q. What strategies can optimize the topical formulation of Lup-20(29)-ene-3β,23-diol for enhanced dermal penetration?

- Vehicle selection : Use lipid-based emulsions (e.g., lecithin organogels) to improve lipophilic compound delivery.

- Permeation enhancers : Incorporate terpenes (e.g., limonene) or surfactants (e.g., Tween 80).

- In vitro testing : Franz diffusion cells with synthetic membranes or ex vivo skin models to measure flux and retention .

Q. How can cytokine profiling elucidate the immunomodulatory mechanisms of Lup-20(29)-ene-3β,23-diol?

- Assay design : Use ELISA or multiplex bead arrays to quantify pro-inflammatory (IL-12, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines in treated vs. control samples.

- Data interpretation : Correlate cytokine levels with parasite burden and histopathological outcomes. For example, elevated IL-12 and TNF-α in treated groups suggest Th1-mediated parasite clearance .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting data on the compound’s cytotoxicity across different cell lines?

- Standardize assays : Use identical cell lines (e.g., THP-1 macrophages) and exposure times.

- Control variables : Account for cell passage number, serum concentration, and incubation conditions.

- Meta-analysis : Compare results with published studies on structural analogs to identify trends (e.g., lower cytotoxicity in primary cells vs. immortalized lines) .

Q. What statistical methods are recommended for analyzing synergistic effects in combination therapy studies?

- Synergy quantification : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy.

- Dose-response matrices : Test multiple ratio combinations (e.g., 1:1, 1:2) of Lup-20(29)-ene-3β,23-diol and reference drugs.

- Software tools : CompuSyn or SynergyFinder for CI calculations and isobologram generation .

Methodological Frameworks

Q. What protocols ensure reproducibility in pharmacokinetic studies of Lup-20(29)-ene-3β,23-diol?

- Sample preparation : Use stabilized biological matrices (e.g., plasma with EDTA) and internal standards (e.g., deuterated analogs).

- Analytical validation : Follow FDA guidelines for LC-MS/MS method validation (precision, accuracy, LLOQ).

- Data reporting : Include extraction recovery rates, matrix effects, and stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.